Pamidronic Acid-D2 (Major)
Description
Properties
Molecular Formula |
C₃H₉D₄NO₇P₂ |
|---|---|
Molecular Weight |
241.11 |
Origin of Product |
United States |
Synthesis and Isotopic Labeling of Pamidronic Acid D2
Established Synthetic Pathways for Pamidronic Acid
The synthesis of pamidronic acid, along with other nitrogenous bisphosphonates, typically originates from an amino acid precursor. nih.gov For pamidronic acid, this precursor is β-alanine. nih.gov The core of the synthesis involves the formation of the geminal bisphosphonate group on the carbon atom adjacent to the carboxylic acid function of the amino acid.
Methods for Phosphonic Acid Group Formation
The formation of the two phosphonic acid groups on a single carbon atom is a key step in the synthesis of pamidronic acid. A widely used method involves the reaction of a carboxylic acid with phosphorus reagents. frontiersin.org This reaction is typically carried out in a one-pot synthesis. frontiersin.org
The process generally involves reacting the amino acid, in this case, β-alanine, with a mixture of phosphorus trichloride (B1173362) (PCl₃) and phosphorous acid (H₃PO₃). nih.gov The reaction is often conducted in a solvent such as methanesulfonic acid (MSA) or sulfolane. nih.govacs.org The use of chlorobenzene (B131634) as a solvent has also been reported. nih.gov
The reaction mechanism is believed to involve the in-situ formation of an acyl chloride from the carboxylic acid group of β-alanine. This is followed by a complex reaction cascade with the phosphorus reagents, leading to the formation of the 1-hydroxy-1,1-bisphosphonic acid structure. After the main reaction, a hydrolysis step is necessary to convert the phosphorus intermediates into the final phosphonic acid groups. frontiersin.org The final product is then typically precipitated by adjusting the pH of the reaction mixture. frontiersin.org
| P-Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Phosphorus trichloride and Phosphorous acid | Sulfolane | 75°C | 63% | acs.org |
| Phosphorus trichloride | Methanesulfonic acid | 75°C | 57% (as disodium (B8443419) salt dihydrate) | acs.org |
| Phosphorus trichloride and Phosphorous acid | Chlorobenzene | 100°C | 45-59% | nih.gov |
Strategies for Amine Group Introduction
In the predominant synthetic routes for pamidronic acid, the amine group is not introduced as a separate step. Instead, the synthesis strategically starts with a precursor that already contains the required amino functionality. nih.gov The use of β-alanine as the starting material exemplifies this approach. pnas.org
This strategy offers several advantages:
Control of Regiochemistry: The position of the amino group is predetermined by the choice of the starting amino acid.
Availability of Starting Materials: Amino acids like β-alanine are readily available and provide a chiral pool for the synthesis of enantiomerically pure compounds if needed.
While alternative synthetic strategies for aminobisphosphonates exist, such as those involving the reaction of N-acylamines with phosphorus reagents, the use of amino acids as precursors is a common and efficient method for the synthesis of pamidronic acid and related compounds. frontiersin.orgnih.gov
Principles and Methodologies for Deuterium (B1214612) Incorporation in Pharmaceutical Synthesis
Deuterium labeling is a technique where one or more hydrogen atoms in a molecule are replaced by deuterium (²H), a stable isotope of hydrogen. mdpi.com This substitution can have significant effects on the molecule's properties, which is of great interest in pharmaceutical research and development. sigmaaldrich.com
The primary reason for the altered properties of deuterated compounds is the kinetic isotope effect. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher energy requirement for its cleavage. nih.gov This can result in a slower rate of metabolic reactions that involve the breaking of a C-H bond. nih.gov Consequently, deuterated drugs may exhibit improved pharmacokinetic profiles, such as a longer half-life.
Deuterium-labeled compounds are also invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. They can be used as internal standards in mass spectrometry-based assays for the precise quantification of the non-labeled drug in biological samples. mdpi.com
Regioselective Deuterium Labeling Techniques
Achieving deuterium incorporation at specific positions within a molecule, known as regioselective labeling, is crucial for targeted modifications. Several methods have been developed for this purpose:
Hydrogen-Deuterium (H/D) Exchange: This is a common method where a compound is treated with a deuterium source, often in the presence of a catalyst, to exchange hydrogen atoms for deuterium. The regioselectivity of the exchange can be influenced by the acidity or basicity of the C-H bonds, steric factors, and the choice of catalyst. For instance, palladium-catalyzed H/D exchange has been used for the deuteration of amino acids.
Reductive Deuteration: This involves the reduction of a functional group, such as a double bond or a carbonyl group, using a deuterium-donating reagent.
Halogen-Deuterium Exchange: In this method, a halogen atom in the molecule is replaced by a deuterium atom, typically using a deuterium source and a catalyst.
Precursor Design for Deuterium Labeling
A straightforward and highly effective strategy for the synthesis of a deuterated target molecule is to start with a deuterated precursor. This approach offers excellent control over the position and extent of deuterium incorporation.
The design of a suitable deuterated precursor involves:
Identifying a commercially available deuterated starting material that can be elaborated into the target molecule.
Developing a synthetic route to a key intermediate that can be deuterated regioselectively.
Synthesizing a deuterated version of a starting material used in an established synthetic pathway.
For the synthesis of Pamidronic Acid-D2, the most logical approach would be to utilize a deuterated version of β-alanine.
Specific Approaches for Pamidronic Acid-D2 Synthesis
The synthesis of Pamidronic Acid-D2 can be envisioned by combining the established synthetic pathways for pamidronic acid with the principles of deuterium labeling. The most direct approach would involve the use of deuterium-labeled β-alanine as the starting material.
A plausible synthetic route for Pamidronic Acid-D2 would be:
Synthesis of Deuterated β-Alanine: The first step is the preparation of β-alanine with deuterium atoms at the desired positions. Various methods for the synthesis of deuterated amino acids have been reported. For instance, palladium-catalyzed H/D exchange can be used to introduce deuterium at the β-position of an N-protected amino amide, which can then be deprotected to yield the β-deuterated amino acid. mdpi.com Biosynthetic methods using microorganisms grown in deuterium-enriched media have also been employed to produce deuterated amino acids.
Reaction with Phosphorus Reagents: The deuterated β-alanine would then be subjected to the same reaction conditions used for the synthesis of non-labeled pamidronic acid. This involves reacting the deuterated β-alanine with phosphorus trichloride and phosphorous acid in a suitable solvent like methanesulfonic acid or sulfolane. nih.govacs.org
Hydrolysis and Isolation: The final steps would be the hydrolysis of the reaction mixture to form the phosphonic acid groups, followed by purification and isolation of Pamidronic Acid-D2, likely through precipitation by pH adjustment.
This precursor-based approach ensures that the deuterium atoms are located at specific positions in the final molecule, as determined by the structure of the deuterated β-alanine used.
Chemical Deuteration Methods for Hydrocarbon Chains
The synthesis of Pamidronic Acid-D2 begins with the deuteration of its precursor, β-alanine. The deuterium atoms are introduced into the hydrocarbon chain of this amino acid, which then forms the backbone of the final pamidronic acid molecule. Various chemical methods can be employed for this deuteration process.
One common approach is catalytic H-D exchange . This method involves the use of a catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source, typically deuterium oxide (D₂O) or deuterium gas (D₂). The reaction facilitates the exchange of hydrogen atoms on the β-alanine molecule with deuterium atoms from the source. The selectivity of the exchange can often be controlled by the choice of catalyst and reaction conditions, such as temperature and pressure. For β-alanine, this method can be used to introduce deuterium at the α- and β-positions of the hydrocarbon chain.
Another method involves the synthesis from deuterated starting materials . For instance, deuterated β-alanine can be synthesized from deuterated precursors through established organic chemistry reactions. This approach offers precise control over the location of the deuterium atoms.
Once deuterated β-alanine (β-alanine-d2) is obtained, it is then used in the synthesis of pamidronic acid. A well-established method for synthesizing pamidronic acid involves the reaction of β-alanine with a mixture of phosphorous acid (H₃PO₃) and phosphorus trichloride (PCl₃). The reaction is typically carried out in a suitable solvent, such as methanesulfonic acid, and heated to drive the reaction to completion. Following the reaction, a hydrolysis step is performed to convert the intermediate phosphorus-containing species into the final bisphosphonic acid.
Deuteration of β-alanine: C₃H₇NO₂ (β-alanine) + D₂O (or other deuterium source) --(Catalyst)--> C₃H₅D₂NO₂ (β-alanine-d2)
Synthesis of Pamidronic Acid-D2: C₃H₅D₂NO₂ (β-alanine-d2) + H₃PO₃ + PCl₃ --(Heat)--> Intermediate --(Hydrolysis)--> C₃H₉D₂NO₇P₂ (Pamidronic Acid-D2)
The following table provides a summary of typical reactants and conditions for the chemical synthesis of Pamidronic Acid-D2.
| Step | Reactants | Key Reagents/Catalysts | Typical Conditions | Product |
| 1. Deuteration | β-alanine | D₂O, Pd/C | Varies (e.g., elevated temperature and pressure) | β-alanine-d2 |
| 2. Bisphosphonate Formation | β-alanine-d2 | Phosphorous acid (H₃PO₃), Phosphorus trichloride (PCl₃) | Heating in a solvent like methanesulfonic acid | Pamidronic Acid-D2 |
Enzymatic or Catalytic Deuterium Exchange Processes
In addition to chemical methods, enzymatic or biocatalytic approaches can be utilized for the deuteration of the β-alanine precursor. These methods often offer high selectivity and milder reaction conditions compared to traditional chemical synthesis.
Enzymatic H-D exchange can be achieved using specific enzymes that can catalyze the exchange of protons with deuterons from a deuterated solvent (e.g., D₂O). For amino acids, enzymes such as aminotransferases can be employed. These enzymes can facilitate the exchange of hydrogen atoms at the α- and sometimes β-positions of the amino acid. The reaction is typically carried out in a buffered D₂O solution containing the enzyme and the substrate (β-alanine). This method can lead to high levels of deuterium incorporation with excellent stereoselectivity.
The general principle of enzymatic deuteration is as follows:
The substrate (β-alanine) binds to the active site of the enzyme.
The enzyme catalyzes the removal of a proton from the hydrocarbon chain.
A deuteron (B1233211) from the surrounding D₂O solvent is then added to the molecule.
The deuterated product is released from the enzyme.
While highly specific, the applicability of enzymatic methods depends on the availability of a suitable enzyme that is active towards β-alanine and can be produced in sufficient quantities.
Purification and Isolation of Deuterated Pamidronic Acid (Pamidronic Acid-D2)
Following the synthesis, a crude mixture containing Pamidronic Acid-D2, unreacted starting materials, and byproducts is obtained. Therefore, a robust purification strategy is essential to isolate the deuterated compound in high purity. Several techniques are commonly employed for the purification of pamidronic acid and its analogs.
Precipitation and Recrystallization: A common and effective method for purifying pamidronic acid is through precipitation or recrystallization. Pamidronic acid has low solubility in many organic solvents. By carefully adjusting the pH of the aqueous reaction mixture, pamidronic acid can be precipitated out of the solution. The precipitate can then be collected by filtration and washed to remove impurities. Recrystallization from a suitable solvent system, often involving water and an alcohol, can further enhance the purity of the final product.
Ion-Exchange Chromatography: Ion-exchange chromatography is a powerful technique for separating charged molecules like bisphosphonates. In this method, the crude product solution is passed through a column packed with an ion-exchange resin. Pamidronic acid, with its negatively charged phosphonate (B1237965) groups, will bind to an anion-exchange resin. Impurities can be washed away, and the purified Pamidronic Acid-D2 can then be eluted from the column by changing the pH or the ionic strength of the eluent.
Characterization: The purity and identity of the isolated Pamidronic Acid-D2 are confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are crucial for confirming the incorporation and location of deuterium atoms in the molecule. The disappearance or reduction of signals in the ¹H NMR spectrum at specific positions, coupled with the appearance of corresponding signals in the ²H NMR spectrum, provides direct evidence of deuteration. ³¹P NMR is also used to confirm the presence of the bisphosphonate moiety.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze the isotopic distribution. The mass spectrum of Pamidronic Acid-D2 will show a molecular ion peak that is two mass units higher than that of unlabeled pamidronic acid, confirming the incorporation of two deuterium atoms. It also allows for the quantification of the "Major" isotopologue relative to other isotopologues (e.g., D1 or D3 species).
The following table summarizes the key purification and characterization techniques.
| Technique | Principle | Purpose in Pamidronic Acid-D2 Isolation |
| Precipitation | Differential solubility | Initial purification by selectively precipitating the product from the reaction mixture. |
| Recrystallization | Purification of crystalline compounds | Further purification to obtain a highly pure solid product. |
| Ion-Exchange Chromatography | Separation based on charge | High-resolution purification by separating the negatively charged bisphosphonate from impurities. |
| NMR Spectroscopy | Nuclear spin properties | To confirm the structure and determine the position and extent of deuterium labeling. |
| Mass Spectrometry | Mass-to-charge ratio | To confirm the molecular weight and analyze the isotopic distribution of the deuterated product. |
Advanced Analytical Methodologies Utilizing Pamidronic Acid D2
Role of Stable Isotope-Labeled Internal Standards in Quantitative Analysis
Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry-based bioanalysis. crimsonpublishers.comnih.gov Pamidronic Acid-D2, as a deuterated analog of pamidronic acid, shares nearly identical physicochemical properties with the unlabeled analyte. scispace.com This similarity allows it to effectively mimic the behavior of the analyte throughout sample preparation and analysis, thereby correcting for variations that can lead to inaccurate quantification. musechem.comwaters.com
The primary function of an internal standard like Pamidronic Acid-D2 is to correct for the variability inherent in analytical procedures. scispace.com When analyzing complex matrices such as plasma, urine, or bone tissue, losses can occur during extraction, sample handling, and injection. nih.govnih.gov By adding a known amount of Pamidronic Acid-D2 to the sample at the beginning of the workflow, any subsequent loss of the analyte will be accompanied by a proportional loss of the internal standard. waters.com The final measurement is based on the ratio of the analyte signal to the internal standard signal, which remains constant even if absolute signal intensities fluctuate. longdom.org This normalization significantly improves the accuracy and precision of the measurement, ensuring that the calculated concentration reflects the true value in the original sample. crimsonpublishers.comscispace.com
| Parameter | Without Internal Standard | With Pamidronic Acid-D2 (SIL-IS) | Rationale |
| Accuracy | Prone to systematic errors from sample loss and matrix effects. | High, as the analyte/IS ratio corrects for procedural variations. crimsonpublishers.com | SIL-IS co-elutes and experiences similar ionization effects as the analyte. waters.com |
| Precision | Lower, susceptible to random variations in sample preparation and instrument response. | High, as the ratio measurement minimizes the impact of random fluctuations. scispace.com | Consistent analyte-to-IS ratio across different sample preparations. musechem.com |
| Extraction Recovery | Variable and can lead to inaccurate results if not 100%. | Variations are compensated for by the SIL-IS. nih.gov | Analyte and SIL-IS have nearly identical extraction efficiencies. waters.com |
This table illustrates the conceptual improvement in analytical performance when using a stable isotope-labeled internal standard like Pamidronic Acid-D2.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for quantitative analysis but is susceptible to matrix effects. waters.comlongdom.org Matrix effects occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. longdom.org This phenomenon can severely compromise the accuracy and reproducibility of the analysis. chromatographyonline.com
Because Pamidronic Acid-D2 has chemical and physical properties nearly identical to the unlabeled pamidronic acid, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. waters.comlongdom.org Therefore, while the absolute signal of both the analyte and the internal standard may be affected, their ratio remains unchanged. longdom.org This ability to compensate for unpredictable matrix effects is a key advantage of using a SIL-IS and is crucial for reliable bioanalytical method development. crimsonpublishers.com
A potential complication in using SIL-IS is the possibility of cross-signal contribution, where the analyte signal interferes with the internal standard's signal, or vice versa. nih.govnih.gov This can arise from several sources:
Isotopic Contribution : The unlabeled analyte naturally contains a small percentage of heavier isotopes (e.g., ¹³C). If the mass difference between the analyte and the SIL-IS is small, the isotopic peaks of the analyte can contribute to the signal of the internal standard, especially at high analyte concentrations. nih.govacs.org
Impurity : The SIL-IS may contain a small amount of the unlabeled analyte as an impurity from its synthesis. nih.gov
This cross-contribution can affect the linearity and accuracy of the assay. nih.govresearchgate.net Several strategies can be employed to mitigate this issue:
Increase IS Concentration : Using a higher concentration of the internal standard can minimize the relative impact of the analyte's contribution. acs.org
Monitor Less Abundant Isotopes : For the SIL-IS, one can monitor a less abundant, higher mass isotope as the precursor ion, which is less likely to have interference from the analyte's natural isotopic distribution. nih.gov
Chromatographic Separation : In cases of impurity, achieving chromatographic separation between the analyte and the interfering species is the ideal solution, though this is generally not possible for an analyte and its co-eluting SIL-IS. acs.org
Non-linear Calibration : Mathematical correction using a non-linear calibration function can be applied to account for the predictable cross-talk between the analyte and internal standard signals. acs.org
Chromatographic Techniques for Pamidronic Acid-D2 Quantification
The quantification of pamidronic acid, with Pamidronic Acid-D2 as an internal standard, necessitates chromatographic separation prior to detection. The high polarity of bisphosphonates makes them challenging to retain on traditional reversed-phase liquid chromatography (RPLC) columns. researchgate.netnih.gov Consequently, specialized chromatographic and detection strategies are required.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of bisphosphonates. nih.gov To overcome the challenges of poor retention on RPLC columns and the lack of a native chromophore for UV or fluorescence detection, derivatization is often employed. researchgate.netnih.gov Derivatization involves chemically modifying the pamidronic acid molecule to make it more amenable to chromatographic separation and detection. nih.gov
Common derivatization strategies include:
Esterification : Reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) can be used to convert the polar phosphonate (B1237965) groups into less polar methyl esters. researchgate.netnih.govgoogle.com This derivatization improves chromatographic retention on RPLC columns and enhances ionization efficiency for mass spectrometric detection. nih.gov
Fluorescent Tagging : The primary amine group on pamidronic acid can be targeted with fluorescent labeling reagents. This allows for highly sensitive detection using a fluorescence detector. nih.gov For instance, automated pre-column derivatization has been used to quantify pamidronic acid in bone samples. nih.gov Post-column derivatization with reagents like ophthalaldehyde and mercaptoethanol (OPA-MERC) has also been successfully used for other amino bisphosphonates. nih.gov
When these HPLC methods are coupled with tandem mass spectrometry (LC-MS/MS), the use of Pamidronic Acid-D2 as an internal standard is essential to correct for any variability in the derivatization reaction efficiency and subsequent analysis. researchgate.net
| Derivatization Approach | Target Functional Group | Advantage | Detection Method |
| Methylation (e.g., with diazomethane) | Phosphonate groups | Improved retention and MS sensitivity. nih.gov | LC-MS/MS |
| Fluorescent Tagging | Primary amine group | High sensitivity. nih.gov | HPLC with Fluorescence Detection |
| Ion-Pairing Chromatography | Ionic phosphonate groups | Avoids chemical derivatization. | LC-MS, Fluorescence (with post-column reaction) nih.gov |
This table summarizes common derivatization and chromatographic strategies for the analysis of amino bisphosphonates like pamidronic acid.
Gas Chromatography (GC) is another technique that can be used for the analysis of bisphosphonates, but it requires the analyte to be volatile and thermally stable. nih.gov Since pamidronic acid is a non-volatile salt, derivatization is a mandatory step to convert it into a species that can be analyzed by GC. researchgate.net
A common approach involves esterification of the phosphonate groups and acylation of the amine group to create a volatile derivative. nih.gov For example, a method for determining pamidronic acid in plasma and urine involved converting it into an N-isobutoxycarbonyl methyl ester derivative. nih.gov
For detection, selective detectors are highly advantageous. The Flame Photometric Detector (FPD) is particularly well-suited for this analysis because it is highly selective and sensitive for phosphorus-containing compounds. news-medical.netdrawellanalytical.com The FPD works by burning the column effluent in a hydrogen-rich flame, which causes phosphorus compounds to emit light at a characteristic wavelength (around 526 nm). news-medical.net This selectivity minimizes interference from other non-phosphorus-containing compounds in the sample matrix. drawellanalytical.com In this context, Pamidronic Acid-D2 would be derivatized alongside the native analyte and serve as the internal standard to ensure quantitative accuracy. nih.gov
Ion Chromatography Applications
Ion chromatography (IC) is a robust technique for the analysis of highly polar and ionic compounds like bisphosphonates, which includes Pamidronic Acid-D2. lcms.cz Due to their strong chelating properties and lack of significant UV-absorbing chromophores, direct analysis by traditional reversed-phase HPLC with UV detection is challenging. oup.comresearchgate.net IC, however, provides an effective separation mechanism based on ionic interactions with a stationary phase.
For the analysis of pamidronate and its deuterated analogue, anion-exchange chromatography is typically employed. oup.comnih.gov The separation is achieved on columns such as the Dionex IonPac™ AS-7 or AS28-Fast-4µm, which are designed for the retention of polyvalent anions. nih.govthermofisher.com The mobile phase often consists of an electrolyte, such as potassium hydroxide (B78521) generated electrolytically, nitric acid, or sodium citrate, which competes with the analyte for the active sites on the stationary phase, thereby facilitating elution. oup.comnih.govthermofisher.com
Detection can be accomplished through several means. Suppressed conductivity detection is a common choice, offering high sensitivity by reducing the background conductivity of the eluent. thermofisher.comnih.gov Alternatively, indirect UV detection can be used, where a UV-absorbing component is added to the mobile phase; the analyte displaces this component, causing a decrease in absorbance that is proportional to its concentration. oup.comresearchgate.net For enhanced specificity and sensitivity, IC systems can be coupled with mass spectrometry (IC-MS), a powerful combination for analyzing complex matrices. lcms.cznih.gov The use of Pamidronic Acid-D2 as an internal standard in such methods is ideal for accurate quantification of unlabeled pamidronic acid, as it co-elutes with the analyte but is distinguished by its higher mass-to-charge ratio. lcms.cz
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications
Mass spectrometry, particularly when coupled with a chromatographic separation technique like liquid chromatography (LC), is the definitive method for the sensitive and selective quantification of Pamidronic Acid-D2. The high polarity of bisphosphonates presents analytical challenges, often necessitating derivatization to improve chromatographic performance on standard reversed-phase columns. researchgate.netnih.gov However, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed for the analysis of the underivatized polar analytes. lcms.cz
The development of a robust LC-MS/MS method for Pamidronic Acid-D2, often used as an internal standard for pamidronic acid quantification, involves several critical steps. The primary goal is to achieve sensitive and reproducible analysis, which is crucial for pharmacokinetic studies where concentrations can be very low. uq.edu.au
A significant challenge is the poor retention of bisphosphonates on conventional C18 reversed-phase columns. mdpi.com To overcome this, derivatization is a widely adopted strategy. Reagents like trimethylsilyl (B98337) diazomethane or diazomethane are used to methylate the phosphonic acid groups, reducing the polarity of the molecule and making it amenable to reversed-phase chromatography. researchgate.netuq.edu.aunih.gov This "on-cartridge" derivatization can be integrated into the solid-phase extraction (SPE) sample cleanup process, improving efficiency and recovery. nih.gov
Alternatively, HILIC offers a derivatization-free approach. lcms.cz In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent. This allows for the retention of highly polar compounds like Pamidronic Acid-D2 through a combination of partitioning and ionic interactions. lcms.cz
The mobile phase composition, including the choice of organic solvent and the pH and concentration of aqueous buffers (e.g., ammonium (B1175870) acetate), is optimized to ensure good peak shape and retention time. researchgate.net Pamidronic Acid-D2 is an ideal internal standard because its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample extraction, derivatization, and chromatography, while its distinct mass allows for separate detection by the mass spectrometer. uq.edu.au
For quantitative analysis using tandem mass spectrometry, the instrument is typically operated in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring specific fragmentation pathways (transitions) for the analyte. nih.gov The process involves selecting the precursor ion (the ionized molecule of interest) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. nih.gov
For Pamidronic Acid-D2, the precursor ion would be its protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, depending on the ionization mode chosen (positive or negative electrospray ionization, ESI). The mass of this precursor will be two Daltons higher than that of unlabeled pamidronic acid.
The optimization process involves:
Selection of Precursor and Product Ions: The instrument is operated in full scan and product ion scan modes to identify the most abundant and stable precursor ion and its characteristic product ions for Pamidronic Acid-D2.
Optimization of MS Parameters: Key parameters such as collision energy (CE) and declustering potential (or cone voltage) are optimized for each MRM transition. nih.govnih.gov Collision energy is varied to find the voltage that produces the maximum intensity for the desired product ion. This is crucial as default, calculated values may not be optimal, especially for less common analytes or charge states. nih.gov
A hypothetical set of MRM transitions for Pamidronic Acid and its D2-labeled internal standard is presented below. The exact m/z values would be confirmed experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Pamidronic Acid | 236.0 | 159.0 | ESI+ |
| Pamidronic Acid | 236.0 | 95.0 | ESI+ |
| Pamidronic Acid-D2 | 238.0 | 161.0 | ESI+ |
| Pamidronic Acid-D2 | 238.0 | 97.0 | ESI+ |
This interactive table contains hypothetical data for illustrative purposes.
Collision-Induced Dissociation (CID) is the process used in tandem mass spectrometry to fragment a selected precursor ion by colliding it with neutral gas molecules (like argon or nitrogen). wikipedia.org Studying the CID fragmentation pattern of Pamidronic Acid-D2 is essential for confirming its identity and for selecting the most specific and intense product ions for MRM-based quantification.
When the Pamidronic Acid-D2 precursor ion is subjected to CID, the kinetic energy from the collisions is converted into internal energy, causing specific bonds to break. wikipedia.org The fragmentation pathways for bisphosphonates typically involve cleavages around the phosphonate groups and the side chain. For Pamidronic Acid-D2, the resulting fragment ions would be analyzed to determine if the deuterium (B1214612) labels are retained or lost. If the deuterium atoms are on a stable part of the molecule that is retained in a major fragment, that fragment becomes an excellent choice for a product ion in an MRM assay, as it provides high specificity for the deuterated internal standard.
Method Validation and Quality Control Parameters for Pamidronic Acid-D2 Assays
When Pamidronic Acid-D2 is used as an internal standard in a quantitative bioanalytical method, the entire assay must be rigorously validated according to regulatory guidelines to ensure its reliability. fda.govich.org The validation process assesses several key performance characteristics.
Linearity: This parameter demonstrates that the assay results are directly proportional to the concentration of the analyte over a specific range. europa.eu To assess linearity, a calibration curve is constructed by analyzing a series of standards at a minimum of five to six different concentrations. europa.eunih.gov The response (e.g., the peak area ratio of the analyte to the internal standard, Pamidronic Acid-D2) is plotted against the nominal concentration, and a linear regression analysis is performed. The relationship is typically evaluated by the coefficient of determination (r²), which should ideally be ≥ 0.99. oup.comnih.gov
Sensitivity: The sensitivity of the method is defined by its lower limit of quantification (LLOQ or LOQ). The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. fda.goveuropa.eu For bioanalytical assays, the precision, expressed as the coefficient of variation (%CV), should not exceed 20%, and the accuracy should be within 80-120% of the nominal value. fda.gov
Limit of Quantification (LOQ): The LOQ is experimentally determined by analyzing multiple replicates of samples spiked at low concentrations. For bisphosphonate assays in biological matrices like plasma, LOQs in the range of 0.1 to 1.0 ng/mL are often required to adequately characterize the pharmacokinetics of the drug. uq.edu.auresearchgate.net
The following table summarizes typical validation parameters for a hypothetical LC-MS/MS assay for pamidronic acid using Pamidronic Acid-D2 as an internal standard.
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
| Linearity Range | Consistent, reproducible, and meets accuracy/precision | 0.2 - 25 ng/mL uq.edu.au |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9992 |
| Lower Limit of Quantification (LOQ) | Accuracy: 80-120%, Precision: ≤ 20% CV | 0.2 ng/mL |
| Accuracy at LOQ | Within ± 20% of nominal value | 96.5% |
| Precision at LOQ | ≤ 20% CV | 11.2% |
This interactive table presents typical data based on published bisphosphonate assays for illustrative purposes.
Evaluation of Reproducibility, Robustness, and Selectivity
The validation of an analytical method, such as one employing Pamidronic Acid-D2 as an internal standard, requires rigorous testing of its reproducibility, robustness, and selectivity to ensure consistent and reliable results.
Reproducibility Reproducibility measures the precision of a method across different laboratories, analysts, or instruments. For an assay quantifying pamidronic acid using Pamidronic Acid-D2, this would involve comparing results from multiple sites to assess the degree of agreement. A stable isotope-labeled internal standard is essential for achieving high reproducibility, as it can correct for inter-individual variability in sample recovery during extraction from complex matrices like plasma. However, specific reproducibility data from inter-laboratory studies for Pamidronic Acid-D2 are not available in the reviewed scientific literature.
Robustness Robustness is the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. For a high-performance liquid chromatography (HPLC) method, these variations might include changes in mobile phase composition, pH, flow rate, or column temperature. While validated, robust HPLC methods exist for the non-labeled form, Pamidronate Disodium (B8443419), specific robustness studies detailing the performance of methods utilizing Pamidronic Acid-D2 as an internal standard have not been publicly documented. rasayanjournal.co.in
Selectivity Selectivity (or specificity) is the ability of a method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. In assays using Pamidronic Acid-D2, selectivity is crucial to ensure that the detected signal corresponds only to the target analyte and its internal standard, without interference. This is often demonstrated by analyzing blank matrix samples and matrix samples spiked with known impurities to show a lack of interfering peaks at the retention times of the analyte and the internal standard. While the principles of ensuring selectivity are well-established, specific experimental data demonstrating the selectivity of an assay using Pamidronic Acid-D2 is not detailed in the available research.
Below is a hypothetical data table illustrating how robustness might be evaluated for an HPLC method.
Table 1: Illustrative Robustness Evaluation for an HPLC Method Note: This data is representative and not based on actual study results for Pamidronic Acid-D2.
| Parameter Varied | Modification | Result (e.g., %RSD of Peak Area Ratio) | Pass/Fail |
|---|---|---|---|
| Flow Rate (mL/min) | 0.9 (from 1.0) | 1.8% | Pass |
| Flow Rate (mL/min) | 1.1 (from 1.0) | 1.9% | Pass |
| Mobile Phase pH | 7.3 (from 7.5) | 2.1% | Pass |
| Mobile Phase pH | 7.7 (from 7.5) | 2.3% | Pass |
| Column Temperature (°C) | 38 (from 40) | 1.5% | Pass |
| Column Temperature (°C) | 42 (from 40) | 1.6% | Pass |
Isotopic Purity and Distribution Assessment for D2 Labeling
The utility of Pamidronic Acid-D2 as an internal standard is fundamentally dependent on its isotopic purity and a well-characterized isotopic distribution. These factors ensure accurate quantification by minimizing interference from unlabeled or partially labeled species.
Isotopic Purity Isotopic purity refers to the percentage of the labeled compound that contains the specified number of deuterium atoms. For Pamidronic Acid-D2, a high isotopic purity (typically >98%) is desired, meaning the vast majority of molecules are the D2 species, with minimal presence of D0 (unlabeled) and D1 (singly labeled) forms. High-resolution mass spectrometry (HRMS) is a primary technique for determining isotopic purity by measuring the relative abundance of these different isotopologues. While commercial suppliers often state a purity level (e.g., ≥95% by NMR), this typically refers to chemical purity, and specific batch-tested isotopic purity data for Pamidronic Acid-D2 is not published in peer-reviewed literature.
Isotopic Distribution Isotopic distribution describes the relative abundance of all isotopologues of a molecule, including those arising from the natural abundance of heavy isotopes like Carbon-13. For Pamidronic Acid-D2, mass spectrometry would reveal a cluster of peaks corresponding to the D0, D1, and D2 species, as well as their corresponding M+1 and M+2 peaks from natural isotopes. A precise characterization of this distribution is vital for accurate quantification, particularly for correcting any contribution of the internal standard to the signal of the unlabeled analyte. No specific research findings detailing the precise isotopic distribution of a Pamidronic Acid-D2 standard were identified.
The following table presents a hypothetical isotopic purity analysis for a batch of Pamidronic Acid-D2, as might be determined by mass spectrometry.
Table 2: Representative Isotopic Purity Data for Pamidronic Acid-D2 Note: This data is representative and not based on actual study results for Pamidronic Acid-D2.
| Isotopologue | Description | Relative Abundance (%) |
|---|---|---|
| D0 | Unlabeled Pamidronic Acid | 0.3 |
| D1 | Singly Deuterated Pamidronic Acid | 1.1 |
| D2 | Doubly Deuterated Pamidronic Acid | 98.6 |
Mechanistic Investigations of Pamidronic Acid in Preclinical and in Vitro Research Models
Molecular and Cellular Mechanisms of Bone Resorption Inhibition (in vitro studies)
In vitro studies have been instrumental in dissecting the direct effects of pamidronic acid on the components of bone and the cells responsible for its turnover. These studies have revealed a multi-faceted mechanism of action, targeting both the mineralized bone matrix and the osteoclasts themselves.
Adsorption to Calcium Phosphate (B84403) (Hydroxyapatite) Crystals
Pamidronic acid exhibits a high affinity for bone mineral, a key aspect of its mechanism of action. nih.gov It directly adsorbs to calcium phosphate crystals, specifically hydroxyapatite (B223615), which forms the inorganic component of bone. nih.govyoutube.comfda.gov This binding is a critical initial step that localizes the drug to sites of active bone remodeling. nih.gov By binding to hydroxyapatite, pamidronic acid may directly block the dissolution of this mineral component, thereby physically hindering the process of bone resorption. nih.govyoutube.comfda.gov
| In Vitro Model | Key Findings | Reference |
| Metastatic Prostate Cancer Cells | Significant decrease in markers of bone breakdown (fasting urine hydroxyproline/creatinine and calcium excretion). | nih.gov |
| Osteosarcoma Cell Lines (POS, HMPOS, COS31) | Inhibition of cell viability with no cytotoxicity to fibroblasts. | medchemexpress.com |
| Human Oral Fibroblasts | Toxic effects observed after 24 hours of administration. | frontiersin.org |
Disruption of Osteoclast Podosome Structures and Adhesion
For osteoclasts to resorb bone, they must first attach to the bone surface. This adhesion is mediated by specialized structures called podosomes, which are actin-rich ring structures. nih.gov Pamidronic acid has been shown to disrupt these podosomes, causing the osteoclasts to detach from the bone surface. nih.gov This detachment effectively prevents the osteoclast from carrying out its resorptive function.
Impact on the Mevalonate (B85504) Pathway in Non-Human Cell Lines
A significant portion of the in vitro research on pamidronic acid has focused on its effects on the mevalonate pathway, a critical metabolic cascade for the synthesis of cholesterol and other essential molecules.
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)
Nitrogen-containing bisphosphonates, including pamidronic acid, act as inhibitors of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. nih.govnih.govnih.gov These bisphosphonates are thought to function as analogues of isoprenoid diphosphate (B83284) lipids, allowing them to interfere with the normal function of FPPS. nih.gov The inhibition of this enzyme is a central mechanism by which pamidronic acid exerts its effects on osteoclasts. patsnap.com
Consequences for Isoprenoid Lipid Biosynthesis and Protein Prenylation
The mevalonate pathway is responsible for the production of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govmdpi.com These molecules are crucial for a post-translational modification process known as protein prenylation. nih.govmdpi.com Prenylation involves the attachment of these isoprenoid lipids to small GTP-binding proteins, which are essential for various cellular processes, including cytoskeletal organization and vesicular trafficking. frontiersin.org
By inhibiting FPPS, pamidronic acid disrupts the synthesis of these vital isoprenoid lipids. nih.gov This, in turn, prevents the proper prenylation of small GTP-binding proteins. nih.govpatsnap.com The lack of prenylation impairs the function of these proteins, leading to the disruption of normal osteoclast activity and ultimately contributing to their apoptosis. nih.gov
| Pathway Component | Effect of Pamidronic Acid | Consequence |
| Farnesyl Pyrophosphate Synthase (FPPS) | Inhibition | nih.govnih.govnih.gov |
| Isoprenoid Lipids (FPP, GGPP) | Decreased Biosynthesis | nih.govmdpi.com |
| Protein Prenylation | Disruption | frontiersin.orgnih.govpatsnap.com |
Induction of Apoptosis in Specific Tumor Cell Lines (e.g., osteosarcoma cells)
Pamidronic acid has been investigated for its potential to induce apoptosis, or programmed cell death, in osteosarcoma cells, though the findings present a complex picture. In studies involving canine osteosarcoma cell lines (POS and HMPOS), DNA fragmentation analysis, a key indicator of apoptosis, did not show significant induction of this process after 72 hours of exposure to pamidronic acid. avma.org However, other research suggests that the cytotoxic effects of pamidronic acid on canine osteosarcoma cells may be linked to caspase-3-like activity, which is a critical component of the apoptotic pathway. researchgate.net This suggests that while classic DNA fragmentation may not be readily observed, pamidronic acid might still engage apoptotic mechanisms to inhibit tumor cell growth. researchgate.net
Modulation of Intracellular Signaling Pathways in Research Models
Research has demonstrated that pamidronic acid can influence the Wnt/β-catenin signaling pathway, which is crucial for the osteogenic differentiation of bone marrow mesenchymal stem cells (BMMSCs). nih.gov In vitro studies on human BMMSCs have shown that pamidronic acid disodium (B8443419) inhibits this signaling pathway. nih.gov Specifically, a concentration of 0.5 μg/mL of pamidronic acid disodium was found to decrease the expression of genes and proteins involved in Wnt and β-catenin signaling. nih.gov This inhibition of a key pathway for bone formation highlights a potential mechanism through which pamidronic acid exerts its effects at a cellular level. nih.gov
In preclinical models of osteoarthritis, pamidronic acid has been shown to modulate the expression of key signaling molecules involved in bone remodeling and cartilage degradation. nih.govnih.gov A study in a rabbit model of early osteoarthritis induced by anterior cruciate ligament transection (ACLT) found that treatment with pamidronic acid led to a significant increase in the ratio of Osteoprotegerin (OPG) to Receptor Activator of Nuclear Factor-κB Ligand (RANKL) in both cartilage and subchondral bone. nih.govnih.gov Pamidronic acid treatment was observed to upregulate the expression of OPG while downregulating the expression of RANKL. nih.govnih.gov Furthermore, the expression of Matrix Metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix in cartilage, was also downregulated in the groups treated with pamidronic acid. nih.govnih.gov
| Biomarker | Effect of Pamidronic Acid Treatment | Location of Effect | Reference |
| Osteoprotegerin (OPG) | Upregulation | Cartilage and Subchondral Bone | nih.govnih.gov |
| RANKL | Downregulation | Cartilage and Subchondral Bone | nih.govnih.gov |
| MMP-9 | Downregulation | Not specified | nih.govnih.gov |
In Vitro and Animal Model Studies (Non-Clinical)
In vitro studies have consistently demonstrated that pamidronic acid has a direct inhibitory effect on the viability and growth of canine osteosarcoma cells. avma.orgresearchgate.net This effect is both concentration- and time-dependent. avma.org For instance, significant decreases in osteosarcoma cell viability were observed at pamidronic acid concentrations ranging from 100 to 1,000µM, with the most pronounced effects seen after 48 and 72 hours of exposure. avma.org At the highest concentration of 1,000µM, cell viability was reduced to as low as 34% after 72 hours. avma.org Conversely, the viability of non-neoplastic canine mesenchymal cells (fibroblasts) was not significantly affected under the same conditions. avma.org Another study reported a dose-dependent reduction in the number of viable COS 31 and HMPOS canine osteosarcoma cells at both 48 and 72 hours. researchgate.net
| Concentration (µM) | Exposure Time (hours) | Effect on Osteosarcoma Cell Viability | Reference |
|---|---|---|---|
| 100 - 1,000 | 48 and 72 | Significant decrease | avma.org |
| 1,000 | 72 | Lowest viability of 34% | avma.org |
| 500 and 1,000 | 48 and 72 | Significant decrease in HMPOS cells | avma.org |
| Not specified | 48 and 72 | Dose-dependent reduction in COS 31 and HMPOS cells | researchgate.net |
Animal models have provided evidence for the protective effects of pamidronic acid on joint structures in the context of early osteoarthritis. nih.govnih.gov In a rabbit model where osteoarthritis was induced by ACLT, treatment with pamidronic acid for either 2 or 10 weeks was shown to completely prevent or even reverse subchondral bone loss and cartilage surface erosion. nih.govnih.gov These findings suggest that pamidronic acid can significantly inhibit the progression of early osteoarthritic changes, thereby alleviating the degeneration of cartilage. nih.govnih.gov The mechanism behind this is believed to be associated with its ability to regulate key biomarkers in bone and cartilage metabolism. nih.govnih.gov
Influence on Bone Phenotypes in Hepatic Osteodystrophy Animal Models (e.g., mice)
Preclinical research utilizing animal models, particularly mice, has been instrumental in elucidating the effects of pamidronic acid on the bone phenotypes characteristic of hepatic osteodystrophy. These studies provide a detailed view of the compound's impact on bone microarchitecture and cellular activity in the context of liver-induced bone disease.
In a notable study, hepatocellular disease was induced in mice using carbon tetrachloride (CCl4) to mimic hepatic osteodystrophy. nih.govnih.gov The investigation revealed that mice with CCl4-induced liver disease exhibited a significant deterioration in bone structure. nih.gov Specifically, bone histomorphometry and micro-computed tomography analyses showed a decrease in bone volume relative to trabecular volume and a reduction in trabecular numbers. nih.gov Concurrently, there was an observed increase in trabecular separation, indicating a more porous and potentially weaker bone structure. nih.govnih.gov
The administration of pamidronate to these mice effectively counteracted these pathological changes. nih.govnih.gov The group treated with pamidronate did not display the same degree of bone loss and architectural decay seen in the untreated CCl4 group. nih.gov This suggests a protective effect of pamidronic acid on the bone integrity in this disease model.
Further investigation into the cellular mechanisms revealed that the CCl4-induced hepatic osteodystrophy was associated with increased bone resorption. nih.govnih.gov This was evidenced by a higher number of osteoclasts and an expanded resorption surface in the bones of the affected mice. nih.gov The study also found elevated serum levels of receptor activator of nuclear factor-κB ligand (RANKL) and increased expression of tartrate-resistant acid phosphatase (TRAP) in the bone tissue of the CCl4 mice, both of which are markers for enhanced osteoclast activity and bone resorption. nih.govnih.gov Treatment with pamidronate was shown to mitigate these indicators of excessive bone resorption. nih.gov These findings collectively suggest that in a mouse model of hepatocellular disease, the primary mechanism of bone loss is an increase in bone resorption, a process that is effectively inhibited by pamidronic acid. nih.govnih.gov
The following table summarizes the key findings from a preclinical study on the effects of pamidronate in a mouse model of hepatic osteodystrophy.
| Parameter | Control Group | Pamidronate Group | CCl4-induced Hepatic Osteodystrophy Group | CCl4 + Pamidronate Group |
| Bone Volume/Trabecular Volume | Normal | Normal | Decreased | Normal |
| Trabecular Number | Normal | Normal | Decreased | Normal |
| Trabecular Separation | Normal | Normal | Increased | Normal |
| Number of Osteoclasts | Normal | Normal | Increased | Normal |
| Resorption Surface | Normal | Normal | Increased | Normal |
| Serum RANKL Levels | Normal | Normal | High | Lowered |
| Bone TRAP Expression | Normal | Normal | Increased | Not specified |
This table is a representation of the qualitative findings reported in the cited research. nih.govnih.gov
Applications of Pamidronic Acid D2 in Biomedical Research
Tracer Studies in Preclinical Pharmacokinetics and Biodistribution
The use of Pamidronic Acid-D2 as a tracer is instrumental in preclinical studies for delineating its pharmacokinetic profile and understanding its distribution throughout the body. These studies, typically conducted in animal models, provide foundational data for the development of new therapeutic strategies.
Tracer studies utilizing labeled compounds like Pamidronic Acid-D2 are essential for determining the extent and duration of its uptake and retention in various tissues. While specific studies on the D2 variant are not extensively published, research on radiolabeled pamidronate, such as 99mTc-pamidronate, in animal models like rats, offers significant insights into the biodistribution of the parent compound. These studies reveal a high affinity for bone tissue, a key characteristic of bisphosphonates.
Following administration, Pamidronic Acid-D2 is expected to rapidly distribute to and accumulate in bone. Studies using 99mTc-pamidronate have shown that bone uptake can be significantly higher than in other tissues. nih.gov For instance, in a study comparing different administration routes in rats, the uptake of 99mTc-pamidronate in the femur was substantially higher with direct local application compared to intravenous or subcutaneous injection. nih.gov This high bone uptake is a critical aspect of its therapeutic action in bone-related disorders. The retention in bone is also prolonged, as bisphosphonates integrate into the bone matrix.
Table 1: Illustrative Bone Uptake of Labeled Pamidronate in a Rat Model
| Administration Route | Time Point | Bone Uptake (% Injected Dose/g) |
|---|---|---|
| Intravenous (i.v.) | 2 hours | 2.2 ± 0.15 |
| Intravenous (i.v.) | 24 hours | 2.4 ± 0.15 |
| Direct Application (d.a.) | 2 hours | 5.15 ± 0.26 |
| Direct Application (d.a.) | 24 hours | 7.94 ± 0.99 |
Data derived from studies on 99mTc-pamidronate and is illustrative for Pamidronic Acid-D2. nih.gov
Understanding the elimination pathways of Pamidronic Acid-D2 is crucial for assessing its clearance from the body. Preclinical studies in animal models are fundamental to this evaluation. Pamidronic acid is not metabolized and is primarily excreted unchanged through the kidneys. nih.gov Tracer studies with labeled pamidronate confirm that urinary excretion is the main route of elimination.
In studies with 99mTc-pamidronate in rats, a significant portion of the injected dose is excreted in the urine within 24 hours. nih.gov The rate and extent of urinary excretion can be influenced by the route of administration. For example, intravenous and subcutaneous administrations have been shown to lead to higher urinary excretion compared to local application methods. nih.gov This is consistent with the systemic circulation of the compound, allowing for efficient renal filtration. The renal clearance is a key parameter determined in these studies.
Table 2: Representative Urinary Excretion of Labeled Pamidronate in Rats at 24 hours
| Administration Route | Urinary Excretion (% of Injected Dose) |
|---|---|
| Intravenous (i.v.) | 55% |
| Subcutaneous (s.c.) | 45% |
| Direct Application (d.a.) | 36% |
| Direct Application (fractured bone) | 35% |
Data derived from studies on 99mTc-pamidronate and is illustrative for Pamidronic Acid-D2. nih.gov
Physiologically based pharmacokinetic (PBPK) models are mathematical models that simulate the absorption, distribution, metabolism, and excretion of a compound in the body based on physiological and biochemical parameters. nih.govnih.gov In preclinical settings, PBPK models for Pamidronic Acid-D2 can be developed using data from in vitro studies and in vivo animal experiments. nih.gov
These models consist of compartments representing different organs and tissues, connected by blood flow. nih.gov By incorporating parameters such as tissue volume, blood flow rate, and the compound's physicochemical properties, PBPK models can predict the concentration of Pamidronic Acid-D2 in various tissues over time. nih.govnih.gov This predictive capability is valuable for understanding its pharmacokinetic behavior in different species and for extrapolating preclinical data to humans. nih.gov The development of a PBPK model for Pamidronic Acid-D2 would involve integrating data on its high bone affinity and renal clearance to accurately simulate its biodistribution and elimination.
Elucidation of Metabolic Pathways and Compound Stability (Non-Human Context)
The use of deuterium-labeled compounds is also pivotal in metabolic studies and in assessing the stability of the label itself within biological systems.
A significant body of evidence indicates that pamidronic acid is not metabolized in vivo. nih.gov Studies using isotopically labeled compounds, such as Pamidronic Acid-D2, are the definitive method to confirm this. In a preclinical setting, after administering Pamidronic Acid-D2 to an animal model, biological samples such as urine and plasma would be analyzed. The absence of metabolites containing the deuterium (B1214612) label would provide direct evidence that the compound is not biotransformed. The excreted substance would be identified as unchanged Pamidronic Acid-D2, confirming its metabolic stability.
A critical consideration when using deuterated compounds in biological studies is the stability of the deuterium label. Isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding biological environment, can potentially occur. rsc.org However, the carbon-deuterium (C-D) bond is generally more stable than the carbon-hydrogen (C-H) bond, making significant in vivo exchange unlikely under physiological conditions for a compound like Pamidronic Acid-D2, where the deuterium is on a stable part of the molecule. escholarship.org
Studies would typically involve administering Pamidronic Acid-D2 to animal models and then isolating the compound from biological matrices at various time points. Mass spectrometry would be used to analyze the isotopic purity of the recovered pamidronic acid. nih.gov The persistence of the deuterium label over time would confirm the stability of the deuterated compound in a biological system, validating its use as a reliable tracer for long-term pharmacokinetic and biodistribution studies.
Development of Analytical Assays for Related Bisphosphonate Compounds
The precise quantification of bisphosphonates in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and the development of new drug formulations. Pamidronic Acid-D2 (Major), a deuterium-labeled analog of Pamidronic Acid, plays a significant role in the development and validation of robust analytical assays for pamidronic acid and other related bisphosphonate compounds. Its structural similarity and mass difference make it an ideal internal standard for mass spectrometry-based methods.
Use as a Reference Standard for Unlabeled Pamidronic Acid
Pamidronic Acid-D2 is extensively used as an internal standard in analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of unlabeled pamidronic acid. The fundamental principle behind its use lies in the stable isotope dilution technique. By adding a known amount of Pamidronic Acid-D2 to a sample, it co-elutes with the endogenous or administered unlabeled pamidronic acid during chromatographic separation. Due to their nearly identical physicochemical properties, both the analyte and the labeled standard experience similar extraction efficiencies, ionization suppression or enhancement in the mass spectrometer's ion source, and fragmentation patterns. This co-analysis allows for the accurate correction of any variations that may occur during sample preparation and analysis, thereby significantly improving the precision and accuracy of the quantification.
The validation of an analytical method using Pamidronic Acid-D2 as an internal standard typically involves assessing several key parameters to ensure its reliability. These parameters include linearity, sensitivity, accuracy, precision, and stability. The data presented in the table below illustrates the typical performance of an LC-MS/MS method for the quantification of pamidronic acid in human plasma, validated using Pamidronic Acid-D2 as the internal standard.
| Validation Parameter | Performance Metric | Result |
|---|---|---|
| Linearity (ng/mL) | Correlation Coefficient (r²) | >0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | Signal-to-Noise Ratio >10 | 1.0 |
| Accuracy (% Bias) | Low QC (3 ng/mL) | ± 5% |
| Medium QC (50 ng/mL) | ± 4% | |
| High QC (200 ng/mL) | ± 3% | |
| Precision (% RSD) | Low QC (3 ng/mL) | < 8% |
| Medium QC (50 ng/mL) | < 6% | |
| High QC (200 ng/mL) | < 5% | |
| Matrix Effect (%) | Normalized to Internal Standard | < 15% |
| Extraction Recovery (%) | Normalized to Internal Standard | Consistent across QCs |
The use of a stable isotope-labeled internal standard like Pamidronic Acid-D2 is particularly advantageous for bisphosphonates due to their challenging analytical properties, such as high polarity and tendency to chelate with metal ions, which can lead to significant matrix effects.
Comparative Analytical Studies with Other Bisphosphonate Analogs
In the broader context of bisphosphonate research, Pamidronic Acid-D2 can also serve as a valuable tool in comparative analytical studies involving other bisphosphonate analogs. While an ideal internal standard is the isotopically labeled version of the specific analyte being measured, in some instances, a structurally similar labeled compound can be employed as a surrogate, particularly in early-stage research or when a specific labeled analog is unavailable.
For example, in a study comparing the analytical performance of assays for different nitrogen-containing bisphosphonates, Pamidronic Acid-D2 could be used to evaluate the relative matrix effects and ionization efficiencies of compounds like Alendronic Acid and Ibandronic Acid. Such studies are crucial for understanding the analytical challenges associated with this class of drugs and for developing more universal extraction and analysis protocols.
The following table presents hypothetical data from a comparative study evaluating the performance of an LC-MS/MS method for three different bisphosphonates using their respective deuterium-labeled internal standards. This illustrates how such a study would be designed and the kind of data it would generate, highlighting the importance of specific labeled standards for optimal accuracy.
| Bisphosphonate Analog | Internal Standard | Accuracy (% Bias) at Medium QC | Precision (% RSD) at Medium QC | Observed Matrix Effect (%) |
|---|---|---|---|---|
| Pamidronic Acid | Pamidronic Acid-D2 | -2.5 | 4.8 | 8 |
| Alendronic Acid | Alendronic Acid-D4 | -3.1 | 5.2 | 10 |
| Ibandronic Acid | Ibandronic Acid-D5 | -1.9 | 4.5 | 7 |
These comparative analytical studies, facilitated by the availability of labeled standards like Pamidronic Acid-D2, contribute to a deeper understanding of the analytical behavior of bisphosphonates. This knowledge is instrumental in developing more sensitive, specific, and reliable methods for their determination in various biological and pharmaceutical samples, ultimately supporting their safe and effective use in clinical practice.
Future Directions in Pamidronic Acid D2 Research
Development of Novel and Efficient Deuterium (B1214612) Labeling Techniques
The synthesis of deuterated compounds is a critical first step for their use in research. While general methods for deuterium labeling exist, the development of techniques specifically tailored for bisphosphonates like Pamidronic Acid presents an ongoing area of research.
Current Approaches and Future Innovations:
Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of hydrogen atoms for deuterium in the presence of a deuterium source, such as heavy water (D₂O), often catalyzed by acids, bases, or metals. Future research will likely focus on optimizing catalysts and reaction conditions to achieve regioselective deuteration on the Pamidronic Acid molecule, ensuring that deuterium is incorporated at specific, desired positions.
De Novo Synthesis: This approach involves building the deuterated molecule from smaller, already deuterated starting materials. While potentially more complex and costly, it offers precise control over the location and number of deuterium atoms. Future efforts may focus on developing more streamlined and cost-effective synthetic pathways for producing Pamidronic Acid-D2.
Challenges and Opportunities: The primary challenge in developing labeling techniques is to achieve high levels of deuterium incorporation without altering the fundamental biological activity of the Pamidronic Acid molecule. The opportunity lies in creating novel methods that are not only efficient and specific but also scalable for producing the quantities of Pamidronic Acid-D2 needed for various research applications.
Table 1: Comparison of Potential Deuterium Labeling Techniques for Pamidronic Acid-D2
| Technique | Description | Potential Advantages | Potential Challenges |
| Catalytic H/D Exchange | Exchange of protons with deuterium from a solvent like D₂O using a catalyst. | Simpler procedure, potentially lower cost. | Lack of regioselectivity, potential for incomplete deuteration. |
| De Novo Synthesis | Building the molecule from deuterated precursors. | High regioselectivity, precise control of deuterium incorporation. | More complex multi-step synthesis, potentially higher cost. |
| Microwave-Assisted Labeling | Using microwave irradiation to accelerate the H/D exchange process. | Faster reaction times, potentially higher efficiency. | Requires specialized equipment, optimization of reaction conditions. |
Exploration of Enhanced Analytical Sensitivity and Specificity
One of the most significant applications of deuterated compounds is their use as internal standards in analytical chemistry, particularly in mass spectrometry-based methods.
Pamidronic Acid-D2 as an Internal Standard: In quantitative analyses of Pamidronic Acid in biological samples (e.g., plasma, urine, bone tissue), Pamidronic Acid-D2 can serve as an ideal internal standard. Because it is chemically identical to the non-deuterated form, it behaves similarly during sample preparation and chromatographic separation. However, its higher mass allows it to be distinguished by a mass spectrometer. The use of a deuterated internal standard can significantly improve the accuracy, precision, and sensitivity of quantification by correcting for matrix effects and variations in instrument response.
Research Focus: Future research in this area will likely involve:
Developing and validating highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous detection of Pamidronic Acid and Pamidronic Acid-D2.
Applying these methods to pharmacokinetic and pharmacodynamic studies to more accurately measure the absorption, distribution, metabolism, and excretion of Pamidronic Acid.
Expansion of Pamidronic Acid-D2 Applications in Advanced Biological Imaging Research
While radiolabeling of bisphosphonates with isotopes like Technetium-99m (⁹⁹ᵐTc) or Gallium-68 (⁶⁸Ga) is well-established for bone scintigraphy and Positron Emission Tomography (PET) imaging, the use of stable isotopes like deuterium offers different avenues for imaging research. nih.govsoton.ac.uk
Potential Imaging Modalities:
Secondary Ion Mass Spectrometry (SIMS) Imaging: This high-resolution imaging technique can map the distribution of elements and isotopes in biological tissues. By administering Pamidronic Acid-D2, researchers could potentially visualize its precise localization within the bone matrix at a subcellular level.
Neutron Scattering: The difference in neutron scattering properties between hydrogen and deuterium can be exploited to study the structure and dynamics of molecules and their interactions with biological systems. This could provide insights into how Pamidronic Acid-D2 interacts with hydroxyapatite (B223615) crystals in the bone.
Future Research Goals: The primary goal in this area would be to adapt and optimize these advanced imaging techniques for the specific detection of Pamidronic Acid-D2 in bone and other tissues. This would require interdisciplinary collaboration between chemists, physicists, and biologists.
Integration of Deuterated Analogs in Systems Biology Approaches for Bone Homeostasis Research
Systems biology aims to understand the complex interactions within a biological system as a whole. Deuterated molecules can be powerful tools in these approaches by acting as tracers to follow metabolic pathways.
Tracing Bone Metabolism: Deuterium oxide (D₂O) is already used as a tracer to study the synthesis rates of various biological components, including bone collagen. nih.govnih.gov Similarly, Pamidronic Acid-D2 could be used as a stable isotope tracer to investigate the dynamics of bisphosphonate uptake, retention, and turnover in bone.
Investigative Areas:
Quantifying Bone Turnover: By tracking the incorporation and release of Pamidronic Acid-D2 from the bone matrix, researchers could gain a more dynamic and quantitative understanding of bone resorption and formation rates under various physiological and pathological conditions.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The precise quantitative data obtained using Pamidronic Acid-D2 as a tracer could be used to develop more sophisticated PK/PD models. These models can help in understanding the relationship between drug exposure and its therapeutic effects on bone homeostasis.
Table 2: Potential Research Applications of Pamidronic Acid-D2
| Research Area | Application of Pamidronic Acid-D2 | Potential Insights |
| Pharmacokinetics | Internal standard for mass spectrometry. | More accurate measurement of drug concentration in biological fluids. |
| Bone Biology | Tracer for imaging and metabolic studies. | Visualization of drug distribution in bone; quantification of bone turnover. |
| Drug Development | Tool for understanding drug-target interactions. | Elucidation of the mechanism of action of bisphosphonates. |
| Systems Biology | Probe for studying bone homeostasis. | Integration of drug dynamics into models of bone metabolism. |
Q & A
Q. How should researchers address discrepancies between in vitro binding affinity and in vivo bone retention of Pamidronic Acid-D2?
- Methodological Answer: Use surface plasmon resonance (SPR) to measure hydroxyapatite binding kinetics in vitro. Correlate with in vivo fluorescent tagging (e.g., Cy5.5 conjugation) and longitudinal imaging in osteopenic models. Adjust for bone turnover rates using dynamic histomorphometry .
Methodological Frameworks
- Experimental Design: Apply the PICO framework (Population: TB-OM models; Intervention: Pamidronic Acid-D2; Comparison: Untreated controls; Outcome: BV/TV restoration) to structure hypothesis-driven studies .
- Data Validation: Use Bland-Altman analysis for inter-lab reproducibility checks and Cohen’s kappa for histopathological scoring consistency .
- Ethical Compliance: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify animal model selection and dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
